Cetyl salicylate

Descripción

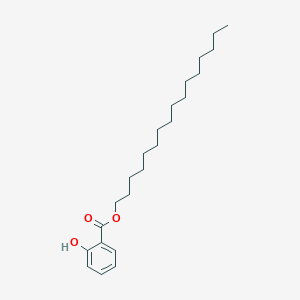

Cetyl salicylate is a salicylate ester derived from salicylic acid and cetyl alcohol. Salicylate esters are widely used in pharmaceuticals and cosmetics due to their anti-inflammatory, analgesic, and UV-absorbing properties. Cetyl salicylate, as a long-chain ester, is hypothesized to exhibit enhanced lipid solubility, making it suitable for topical formulations requiring emollient or stabilizing effects .

Propiedades

Número CAS |

19666-19-4 |

|---|---|

Fórmula molecular |

C23H38O3 |

Peso molecular |

362.5 g/mol |

Nombre IUPAC |

hexadecyl 2-hydroxybenzoate |

InChI |

InChI=1S/C23H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-26-23(25)21-18-15-16-19-22(21)24/h15-16,18-19,24H,2-14,17,20H2,1H3 |

Clave InChI |

NHLHASWXBVULGU-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Cetyl salicylate can be synthesized through an esterification reaction between cetyl alcohol and salicylic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include:

Temperature: Around 60-80°C

Catalyst: Concentrated sulfuric acid

Reaction Time: Several hours to ensure complete conversion

Industrial Production Methods

In industrial settings, the production of cetyl salicylate involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to obtain high-purity cetyl salicylate.

Análisis De Reacciones Químicas

Types of Reactions

Cetyl salicylate primarily undergoes hydrolysis and esterification reactions. It can be hydrolyzed back into cetyl alcohol and salicylic acid in the presence of a strong acid or base.

Common Reagents and Conditions

Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are used to break the ester bond.

Esterification: As mentioned, concentrated sulfuric acid is commonly used as a catalyst.

Major Products Formed

Hydrolysis: Cetyl alcohol and salicylic acid

Esterification: Cetyl salicylate

Aplicaciones Científicas De Investigación

Cetyl salicylate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a model compound to study esterification and hydrolysis reactions.

Biology: Investigated for its potential anti-inflammatory and skin-soothing properties.

Medicine: Explored for its use in topical formulations to deliver salicylic acid, which has keratolytic and anti-inflammatory effects.

Industry: Widely used in cosmetics and personal care products as an emollient, thickening agent, and stabilizer.

Mecanismo De Acción

Cetyl salicylate exerts its effects primarily through its emollient properties, which help to soften and smooth the skin. When applied topically, it forms a barrier on the skin’s surface, reducing water loss and providing a moisturizing effect. Additionally, the salicylic acid component can penetrate the skin and exert keratolytic and anti-inflammatory effects by inhibiting the production of prostaglandins and other inflammatory mediators.

Comparación Con Compuestos Similares

Chemical Structures and Functional Groups

Salicylate derivatives share a common aromatic ring with hydroxyl (-OH) and ester (-COOR) groups. Variations in the alkyl chain (R) influence their physicochemical properties and applications:

- Cetyl salicylate : Likely structure: salicylic acid + cetyl alcohol (C16 chain).

- Methyl salicylate : R = methyl (-CH3), used as a topical analgesic .

- Ethylhexyl salicylate : R = ethylhexyl, a UV filter in sunscreens .

- Phenethyl salicylate : R = phenethyl (aromatic), used in fragrances .

- Sodium salicylate : Ionic form (Na+ salt), systemic anti-inflammatory agent .

- Glycol salicylate : R = glycol, topical analgesic .

Physicochemical Properties

Key properties of selected salicylates are summarized below:

Performance in Formulations

- Viscoelastic Behavior : Sodium salicylate in micellar solutions (e.g., CPyCl/NaSal mixtures) exhibits unique stress relaxation properties under shear, critical for industrial applications like enhanced oil recovery . However, this ionic form differs functionally from esterified salicylates.

- Stability : Ethylhexyl and phenethyl salicylates demonstrate superior stability in hydrophobic matrices compared to shorter-chain esters . Cetyl salicylate is expected to follow this trend.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.